molecular formula C2HKN2S2 B3329287 Potassium N-cyanodithiocarbamate CAS No. 57116-50-4

Potassium N-cyanodithiocarbamate

Cat. No. B3329287
CAS RN: 57116-50-4
M. Wt: 156.28 g/mol
InChI Key: LPNIUJIIVRLXBT-UHFFFAOYSA-M
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Description

Potassium N-cyanodithiocarbamate is a chemical compound with the formula C2HKN2S2 . It is likely to be a salt consisting of potassium ions (K+) and N-cyanodithiocarbamate ions.


Synthesis Analysis

While specific synthesis methods for Potassium N-cyanodithiocarbamate are not available, dithiocarbamates are generally formed from the reaction of primary or secondary amines with carbon disulfide in basic media .

Safety and Hazards

While specific safety data for Potassium N-cyanodithiocarbamate is not available, potassium compounds can be hazardous. For example, Potassium permanganate can intensify fire, is harmful if swallowed, and can cause severe skin burns and eye damage .

Future Directions

While specific future directions for research on Potassium N-cyanodithiocarbamate are not available, there is ongoing research into potassium-ion batteries, which could potentially use potassium compounds as electrode materials .

properties

IUPAC Name

potassium;N-cyanocarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S2.K/c3-1-4-2(5)6;/h(H2,4,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNIUJIIVRLXBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)NC(=S)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HKN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium N-cyanodithiocarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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